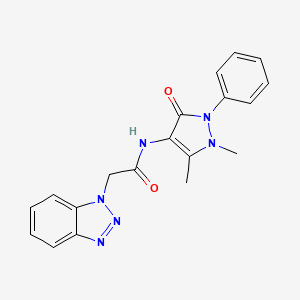

2-(1H-1,2,3-benzotriazol-1-yl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide

描述

2-(1H-1,2,3-benzotriazol-1-yl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide is a complex organic compound that features a benzotriazole moiety and a pyrazolone ring

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,2,3-benzotriazol-1-yl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide typically involves the following steps:

Formation of the Benzotriazole Moiety: This can be achieved by reacting o-phenylenediamine with nitrous acid to form benzotriazole.

Synthesis of the Pyrazolone Ring: The pyrazolone ring can be synthesized by the reaction of ethyl acetoacetate with phenylhydrazine.

Coupling Reaction: The final step involves coupling the benzotriazole and pyrazolone intermediates through an acetamide linkage. This can be done using acetic anhydride as a coupling agent under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction time.

化学反应分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazolone ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can occur at the benzotriazole moiety, potentially leading to the formation of dihydrobenzotriazole derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzotriazole ring, where various nucleophiles can replace hydrogen atoms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzotriazole derivatives.

科学研究应用

Chemistry

In chemistry, this compound is used as a ligand in coordination chemistry due to its ability to form stable complexes with metal ions. It is also studied for its photophysical properties, making it useful in the development of fluorescent probes.

Biology

In biological research, the compound is investigated for its potential as an enzyme inhibitor. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities. Its ability to inhibit specific enzymes makes it a promising lead compound for drug discovery.

Industry

In the industrial sector, the compound is used as a stabilizer in polymers and as a corrosion inhibitor in metal coatings. Its unique chemical properties make it suitable for enhancing the durability and performance of materials.

作用机制

The mechanism of action of 2-(1H-1,2,3-benzotriazol-1-yl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The benzotriazole moiety is particularly important for its binding affinity, while the pyrazolone ring contributes to its overall stability and reactivity.

相似化合物的比较

Similar Compounds

2-(1H-1,2,3-benzotriazol-1-yl)acetamide: Lacks the pyrazolone ring, making it less versatile in terms of reactivity and applications.

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide: Lacks the benzotriazole moiety, reducing its potential as a ligand and enzyme inhibitor.

Uniqueness

The uniqueness of 2-(1H-1,2,3-benzotriazol-1-yl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide lies in its combined structural features. The presence of both benzotriazole and pyrazolone moieties allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a highly versatile compound in scientific research and industrial applications.

生物活性

The compound 2-(1H-1,2,3-benzotriazol-1-yl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide represents a novel class of benzotriazole derivatives that have garnered attention in medicinal chemistry due to their diverse biological activities. This article provides an in-depth examination of the biological properties of this compound, supported by empirical data, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , and it features a complex structure that combines a benzotriazole moiety with a pyrazole derivative. The presence of these functional groups is crucial for its biological activity.

Biological Activity Overview

Benzotriazole derivatives are known for their versatile biological behaviors. The specific compound has been studied for its potential antimicrobial, anticancer, and antiparasitic properties.

Antimicrobial Activity

Research indicates that benzotriazole compounds exhibit significant antimicrobial activity against various bacterial strains. For instance, derivatives similar to the compound have shown effectiveness against Escherichia coli and Bacillus subtilis .

Table 1: Antimicrobial Activity Against Bacterial Strains

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Benzotriazole Derivative A | E. coli | 50 µg/mL |

| Benzotriazole Derivative B | B. subtilis | 25 µg/mL |

| 2-(1H-benzotriazol-1-yl)acetamide | Pseudomonas fluorescens | 30 µg/mL |

Anticancer Activity

The anticancer potential of benzotriazole derivatives has been explored in various studies. The compound demonstrates a dose-dependent inhibition of cancer cell proliferation in vitro. Notably, it has been shown to induce apoptosis in human cancer cell lines through the activation of caspase pathways .

Case Study: In Vitro Anticancer Efficacy

In a study assessing the efficacy of the compound against breast cancer cells (MCF-7), results indicated that treatment with the compound at concentrations of 10 µM and 20 µM resulted in a significant reduction in cell viability compared to untreated controls.

Antiparasitic Activity

The antiparasitic effects of benzotriazole derivatives have also been documented. For example, compounds structurally related to our target compound have demonstrated activity against Trypanosoma cruzi, the causative agent of Chagas disease. In vitro studies revealed that certain derivatives can inhibit the growth of epimastigotes significantly .

Table 2: Antiparasitic Activity Against Trypanosoma cruzi

| Compound Name | Form | Concentration (µg/mL) | Growth Inhibition (%) |

|---|---|---|---|

| Compound X | Epimastigote | 25 | 50 |

| Compound Y | Trypomastigote | 50 | 95 |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : Benzotriazoles can inhibit key enzymes involved in microbial and cancer cell metabolism.

- Induction of Apoptosis : The activation of apoptotic pathways through mitochondrial dysfunction has been observed in treated cancer cells.

- Disruption of Cell Membranes : Antimicrobial activity is often linked to the disruption of bacterial cell membrane integrity.

常见问题

Q. What are the recommended synthetic routes for preparing this compound?

Basic

The compound can be synthesized via coupling reactions using 4-aminoantipyrine as the core scaffold. A common method involves reacting substituted arylacetic acids with 4-aminoantipyrine in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent, dissolved in dichloromethane. Triethylamine is added to maintain basic conditions, and the reaction is stirred at low temperatures (~273 K) to minimize side reactions. Post-synthesis, purification is achieved through solvent extraction (e.g., dichloromethane) and slow-evaporation crystallization .

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

Basic

- Single-crystal X-ray diffraction : Resolves molecular conformation, bond lengths/angles, and intermolecular interactions. Key parameters include R factors (e.g., R = 0.042–0.116) and torsion angles (e.g., amide group torsion = 177.54°) .

- NMR/IR spectroscopy : Confirms functional groups (amide C=O stretch at ~1650–1700 cm⁻¹) and proton environments .

- Mass spectrometry : Validates molecular weight (e.g., m/z = 395.415 for analogous derivatives) .

Q. How do substituents on the aryl groups influence molecular conformation and crystal packing?

Advanced

Substituents like nitro, methylsulfanyl, or halogens alter steric/electronic profiles, impacting dihedral angles between the pyrazole ring and aryl groups. For example:

- 4-Nitrophenyl substituents : Twist the pyrazole ring by 67.0° and phenyl ring by 37.4°, forming 2D networks via N–H⋯O and C–H⋯O interactions .

- 2,4-Dichlorophenyl substituents : Increase dihedral angles (80.70° vs. amide group) due to steric repulsion, favoring dimeric R₂²(10) motifs .

Comparative analysis of crystallographic data (e.g., CCDC entries) is critical to assess substituent effects .

Q. How can researchers resolve discrepancies in reported hydrogen-bonding patterns across related structures?

Advanced

Discrepancies may arise from variations in crystallization conditions (temperature, solvent) or measurement resolution. Strategies include:

- Reanalyzing raw diffraction data (e.g., R factors, electron density maps) to confirm H-bond assignments .

- Computational modeling (e.g., DFT or molecular dynamics) to predict stable packing motifs under different conditions.

- Cross-referencing with structurally analogous compounds (e.g., N-(1,5-dimethyl-3-oxo-2-phenyl) derivatives) to identify trends .

Q. What are the key intermolecular interactions in the crystal structure?

Basic

The compound forms N–H⋯O hydrogen bonds between the amide group and pyrazole oxygen, creating chains along the [100] axis. Weak C–H⋯O interactions with nitrophenyl or dichlorophenyl groups extend packing into 2D networks. These interactions stabilize the lattice and influence melting points (e.g., 473–475 K for dichlorophenyl derivatives) .

Q. What strategies optimize crystallization for X-ray analysis given solubility challenges?

Advanced

- Slow evaporation : Use low-polarity solvents (e.g., dichloromethane) at controlled temperatures (100–293 K) to grow high-quality single crystals .

- Seeding : Introduce microcrystals from analogous compounds to nucleate growth.

- Co-solvents : Add methanol/ethanol to improve solubility and reduce aggregation .

Q. What is the biological relevance of the pyrazole-acetamide scaffold?

Basic

Structurally analogous compounds exhibit antifungal , insecticidal , and non-linear optical activities due to:

- Amide coordination : Binds metal ions or biological targets (e.g., enzyme active sites) .

- Pyrazole ring : Mimics heterocyclic motifs in penicillin derivatives, enhancing bioactivity .

Q. How can the anti-periplanar conformation of the amide group be analyzed experimentally?

Advanced

The amide torsion angle (C–N–C=O) is quantified via X-ray crystallography. For example:

属性

IUPAC Name |

2-(benzotriazol-1-yl)-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N6O2/c1-13-18(19(27)25(23(13)2)14-8-4-3-5-9-14)20-17(26)12-24-16-11-7-6-10-15(16)21-22-24/h3-11H,12H2,1-2H3,(H,20,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAPGDJBYJYGGCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CN3C4=CC=CC=C4N=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。